molecular formula C8H13NO B2427079 4-Cyclopropyl-3-methylpyrrolidin-2-one CAS No. 1936404-47-5

4-Cyclopropyl-3-methylpyrrolidin-2-one

Cat. No.: B2427079
CAS No.: 1936404-47-5
M. Wt: 139.198
InChI Key: KOOXRPOWROVDMH-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-methylpyrrolidin-2-one is a heterocyclic compound with the molecular formula C8H13NO. It is a five-membered lactam, specifically a pyrrolidinone, which is a common structural motif in both natural and synthetic compounds. This compound is known for its diverse biological activities and functional properties, making it a valuable entity in various fields of scientific research .

Preparation Methods

The synthesis of 4-Cyclopropyl-3-methylpyrrolidin-2-one can be achieved through several routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may vary, but they typically involve similar steps with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Cyclopropyl-3-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

4-Cyclopropyl-3-methylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a versatile synthon in organic synthesis due to its rich reactivity.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a lead compound for designing novel pharmaceuticals with various therapeutic effects.

    Industry: The compound is utilized in the synthesis of fine chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Cyclopropyl-3-methylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:

Properties

IUPAC Name

4-cyclopropyl-3-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-5-7(6-2-3-6)4-9-8(5)10/h5-7H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOXRPOWROVDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CNC1=O)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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